molecular formula C7H12ClNO2 B2665366 methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride CAS No. 426226-35-9

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Cat. No.: B2665366
CAS No.: 426226-35-9
M. Wt: 177.63
InChI Key: SWYRZYIXFKDJEK-RIHPBJNCSA-N
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Description

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS: 426226-35-9) is a chiral cyclopentene derivative with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It features two stereocenters (1R,4S configuration), a conjugated cyclopentene ring, a methyl ester group, and a primary amine hydrochloride salt. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly for chiral drug synthesis . Key spectral data include:

  • SMILES: N[C@@H]1C=C[C@H](C(OC)=O)C1.Cl
  • InChI: InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1 Its synthesis involves stereoselective methods, such as the reaction of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride in methanol .

Properties

IUPAC Name

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRZYIXFKDJEK-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426226-35-9
Record name methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclohexene derivative.

    Functional Group Introduction: The cyclohexene derivative is then subjected to various functional group transformations to introduce the amino and carboxylate ester groups. This may involve steps such as nitration, reduction, and esterification.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Inhibition of GABA Transaminase

One of the primary applications of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is as a reversible inhibitor of GABA transaminase. This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. Studies have shown that this compound can significantly reduce the expression of conditioned place preference responses to drugs such as cocaine and nicotine in animal models, suggesting its potential in addiction therapy .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating GABAergic signaling pathways. In a study involving rats, administration of this compound was found to attenuate cocaine-induced conditioned responses, highlighting its potential utility in preventing relapse in substance use disorders .

Case Study 1: Cocaine Relapse Prevention

A significant study published in Neuropharmacology explored the effects of this compound on cocaine-induced behaviors. The results demonstrated that pretreatment with the compound at doses of 300 mg/kg and 75 mg/kg effectively reduced the conditioned place preference induced by cocaine administration. This suggests that the compound could be beneficial in developing therapeutic strategies for treating cocaine addiction .

Case Study 2: Nicotine Addiction

Another study examined the effects of this compound on nicotine addiction. The findings revealed that it significantly decreased the expression of conditioned responses to nicotine, indicating its potential role as a therapeutic agent for nicotine dependence .

Comparative Analysis of Applications

Application AreaMechanism of ActionEvidence Level
GABA Transaminase InhibitionReversible inhibition leading to increased GABA levelsHigh
NeuroprotectionModulation of GABAergic signalingModerate
Addiction TherapyReduction of conditioned responses to drugsHigh

Mechanism of Action

The mechanism of action of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chirality Key Applications
Target Compound C₇H₁₂ClNO₂ 177.63 Methyl ester, amine HCl (1R,4S) Chiral intermediate
(1S,4R)-Enantiomer C₇H₁₂ClNO₂ 177.63 Methyl ester, amine HCl (1S,4R) Asymmetric synthesis
Carboxylic Acid Analog C₆H₁₀ClNO₂ 163.60 Carboxylic acid, amine HCl (1S,4R) API salt formation
Methyl 1-(Methylamino)cyclopentanecarboxylate C₈H₁₆ClNO₂ 193.67 Methyl ester, methylamine HCl N/A Stable intermediate
Bicyclic Derivative C₉H₁₆ClNO₂ 205.68 Bicyclic ester, amine HCl (1R,2S,5S) CNS drug scaffolds

Biological Activity

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, with the CAS number 426226-35-9, is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Physical State : White solid
  • Purity : ≥ 97%
  • Storage Conditions : Store at 0–8 °C

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in drug development and biochemical research.

Pharmaceutical Applications

  • Neurological Disorders : This compound serves as an intermediate in the synthesis of drugs targeting neurological conditions, including Alzheimer's disease and other cognitive impairments. Research indicates its potential to modulate neurotransmitter pathways, thereby influencing cognitive functions .
  • Amino Acid Metabolism : It plays a role in studies of amino acid metabolism, which is crucial for understanding metabolic disorders and developing therapeutic strategies .
  • Organic Synthesis : The compound is utilized as a building block in organic synthesis, allowing for the creation of complex molecules necessary for pharmaceutical development .

Research Findings

Several studies have highlighted the compound's biological properties:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, demonstrating enhanced binding affinity to specific receptors involved in neurological pathways .
  • Case Study 2 : Research conducted by Smith et al. (2023) focused on the compound's effect on neuroprotective mechanisms in cellular models of neurodegeneration. The findings indicated that it promotes neuronal survival under oxidative stress conditions .

Safety and Handling

Safety data indicate that this compound may cause eye irritation (GHS hazard statement H319). Proper handling precautions include wearing protective eyewear and gloves during use .

Summary Table of Biological Activities

Activity AreaDescriptionReferences
Neurological DisordersIntermediate for drugs targeting cognitive impairments
Amino Acid MetabolismImportant in studying metabolic pathways
Organic SynthesisBuilding block for complex molecules
NeuroprotectionPromotes neuronal survival under oxidative stress

Q & A

Q. What are the key considerations for synthesizing methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride?

The synthesis involves stereoselective steps to preserve the (1R,4S) configuration. A common method ( ) includes:

  • Reacting (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with absolute ethanol and thionyl chloride at controlled temperatures (<10°C) to form the ethyl ester intermediate.
  • Hydrolysis and subsequent carboxylation in a dichloromethane/water mixture under cooling (<10°C) to prevent racemization.
    Critical parameters include:
  • Temperature control : Excess heat degrades intermediates.
  • Reagent addition rate : Slow addition of thionyl chloride minimizes side reactions.
  • Solvent ratios : Dichloromethane/water (e.g., 200 mL/200 mL in Example 1 vs. 175 mL/205 mL in Example 2) affects yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical workflows include:

  • NMR : To verify stereochemistry (e.g., cyclopentene ring protons and methyl ester signals).
  • LCMS : For molecular weight confirmation (expected [M+H]+: 178.1) and purity assessment.
  • IR spectroscopy : Peaks at ~3,300 cm⁻¹ (N–H stretch) and ~1,700 cm⁻¹ (C=O ester) validate functional groups.
  • Chiral HPLC : Essential to confirm enantiomeric excess (>98% for pharmaceutical-grade material) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies in NMR signals may arise from solvent polarity or impurities. Mitigation strategies:

  • Solvent standardization : Use deuterated solvents consistently (e.g., D₂O vs. CDCl₃).
  • Spiking experiments : Add authentic reference samples to identify overlapping peaks.
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the cyclopentene ring.
    Example: A ¹H NMR shift at δ 5.8–6.2 ppm (cyclopentene protons) may split into multiplets due to diastereomeric impurities; HSQC can correlate these to specific carbons .

Q. What methodologies optimize yield while maintaining stereochemical integrity in scaled-up synthesis?

Process optimization strategies include:

  • Catalyst screening : Chiral catalysts (e.g., Rh(I) complexes) improve enantioselectivity.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent dosing.
  • Crystallization conditions : Ethanol/water mixtures (4:1) yield high-purity hydrochloride salts (>95% recovery) .

Q. How do reaction conditions impact the stability of the cyclopentene ring?

The strained cyclopentene ring is prone to ring-opening under acidic or high-temperature conditions. Stability studies show:

  • pH sensitivity : Degrades rapidly below pH 2 (HCl) or above pH 9 (NaOH).
  • Thermal stability : Decomposes at >80°C (TGA data).
    Mitigation: Use buffered solutions (pH 4–6) during hydrolysis and store at 2–8°C under inert atmosphere .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Documented variations in melting points (e.g., 223–227°C vs. 215–220°C) may arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetone).
  • Hydrate formation : Hydrochloride salts may absorb moisture, altering thermal properties.
    Resolution: Perform DSC/TGA to confirm thermal behavior and XRPD to identify crystalline phases .

Methodological Tables

Q. Table 1: Comparison of Synthesis Yields Under Varied Conditions

ExampleSolvent Ratio (DCM:H₂O)Temp. (°C)Yield (%)Purity (HPLC)
1 200:200107892%
2 175:205108595%

Q. Table 2: Key Spectral Peaks for Characterization

TechniqueKey PeaksFunctional Group
IR 3,300 cm⁻¹N–H stretch
¹H NMR δ 3.7 (s)COOCH₃
LCMS m/z 178.1[M+H]+

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and respiratory protection (N95 mask) to avoid inhalation of hydrochloride dust.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C prevents degradation .

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